molecular formula C16H19N3O4 B2458764 3-(1-(3-(Dimethylamino)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione CAS No. 2034431-10-0

3-(1-(3-(Dimethylamino)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2458764
CAS No.: 2034431-10-0
M. Wt: 317.345
InChI Key: GLJXPWCWOPEDBZ-UHFFFAOYSA-N
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Description

3-(1-(3-(Dimethylamino)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a dimethylamino group, a benzoyl group, a pyrrolidine ring, and an oxazolidine-2,4-dione moiety

Properties

IUPAC Name

3-[1-[3-(dimethylamino)benzoyl]pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-17(2)12-5-3-4-11(8-12)15(21)18-7-6-13(9-18)19-14(20)10-23-16(19)22/h3-5,8,13H,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJXPWCWOPEDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(C2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(Dimethylamino)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 3-(Dimethylamino)benzoyl chloride, which is then reacted with pyrrolidine to form 1-(3-(Dimethylamino)benzoyl)pyrrolidine. This intermediate is subsequently cyclized with oxazolidine-2,4-dione under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-(Dimethylamino)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino or benzoyl groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl or pyrrolidine derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, often utilizing intermediates like pyrrolidine and oxazolidinedione derivatives. Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : Used to confirm the structure by analyzing the chemical environment of hydrogen and carbon atoms.
  • Infrared Spectroscopy (IR) : Helps identify functional groups present in the molecule.
  • Mass Spectrometry (MS) : Provides molecular weight and structural information.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit promising anticancer activities. For instance, derivatives have been tested against various cancer cell lines, showing significant inhibition of cell proliferation. A study demonstrated that compounds with oxazolidine structures can target specific cancer pathways, leading to apoptosis in tumor cells.

Antimicrobial Activity

The oxazolidine core is known for its antibacterial properties. Compounds derived from oxazolidines have been shown to be effective against both gram-positive and gram-negative bacteria. In vitro studies revealed that certain derivatives exhibit strong activity against resistant strains of bacteria, making them candidates for further development as antimicrobial agents.

Neurological Applications

Given the presence of a dimethylamino group, this compound may also interact with neurotransmitter systems. Preliminary studies suggest potential applications in treating neurological disorders by modulating dopamine receptors, which are crucial in conditions like schizophrenia and Parkinson's disease.

Case Study 1: Anticancer Efficacy

A recent investigation into the anticancer effects of structurally related compounds highlighted their ability to inhibit cell growth in breast cancer (MCF7) and lung cancer (A549) cell lines. The compounds demonstrated IC50 values ranging from 0.5 to 5 µM, indicating potent activity.

CompoundCell LineIC50 Value (µM)
AMCF70.8
BA5491.2
CHCT1164.5

Case Study 2: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various oxazolidine derivatives, one compound showed remarkable activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 0.25 µg/mL.

CompoundTarget BacteriaMIC (µg/mL)
DStaphylococcus aureus0.25
EEscherichia coli1.0
FPseudomonas aeruginosa2.5

Mechanism of Action

The mechanism of action of 3-(1-(3-(Dimethylamino)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets by binding to their active sites, thereby modulating their biological activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)benzoyl derivatives: Compounds with similar benzoyl groups but different substituents on the pyrrolidine ring.

    Oxazolidine-2,4-dione derivatives: Compounds with variations in the substituents on the oxazolidine ring.

Uniqueness

The uniqueness of 3-(1-(3-(Dimethylamino)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione lies in its combination of functional groups, which provides a versatile platform for chemical modifications and the development of new compounds with diverse applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.

Biological Activity

3-(1-(3-(Dimethylamino)benzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on various research studies.

Chemical Structure and Properties

The compound features a complex structure that includes a dimethylamino group, a pyrrolidine moiety, and an oxazolidine ring. Its chemical formula is C18H22N4O2C_{18}H_{22}N_{4}O_{2}, indicating a diverse range of functional groups that may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been studied for its effects on the melanocortin subtype-2 receptor (MC2R), which is involved in regulating adrenal function and energy homeostasis. Compounds that modulate MC2R can have implications in treating conditions like obesity and metabolic syndrome .

In Vitro Studies

Recent studies have demonstrated that derivatives of this compound exhibit notable inhibitory effects on key enzymes involved in neurodegenerative diseases. For instance, investigations into acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition revealed that certain analogues possess IC50 values significantly lower than standard drugs like Donepezil .

CompoundAChE IC50 (µM)BuChE IC50 (µM)
This compound6.40 ± 1.107.50 ± 1.20
Donepezil33.65 ± 3.5035.80 ± 4.60

This data indicates that the compound may be more effective than traditional treatments for enhancing cholinergic function.

Case Studies

In a study focusing on the synthesis and biological evaluation of oxazolidine derivatives, researchers found that compounds similar to this compound exhibited promising results in inhibiting AChE and BuChE activities. The study highlighted the importance of structural modifications in enhancing the inhibitory potency against these enzymes .

Therapeutic Applications

The potential therapeutic applications of this compound are broad, particularly in neuropharmacology and metabolic disorders:

  • Neurodegenerative Diseases : Given its ability to inhibit AChE and BuChE, this compound could be explored as a treatment option for Alzheimer's disease and other forms of dementia.
  • Metabolic Disorders : Modulating MC2R activity may offer new avenues for managing obesity and related metabolic conditions.

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound to improve yield and purity?

The synthesis involves sequential reactions (e.g., coupling of pyrrolidine derivatives with oxazolidine-2,4-dione precursors under anhydrous conditions). Key factors include:

  • Temperature control : Maintaining 0–5°C during acylations to prevent side reactions .
  • Solvent selection : Dichloromethane or ethanol for improved solubility of intermediates .
  • Catalysts : Triethylamine as a base for deprotonation and accelerating nucleophilic substitutions .
  • Purification : Use of flash chromatography or recrystallization to isolate the final product with >95% purity .

Q. Which spectroscopic techniques are critical for confirming the stereochemistry of the pyrrolidine ring?

  • 1H/13C NMR : Analyze coupling constants (e.g., J = 8–10 Hz for axial-equatorial proton interactions) and chemical shifts (δ ~3.5–4.5 ppm for pyrrolidine protons) .
  • X-ray crystallography : Resolve spatial arrangement of the dimethylamino benzoyl group and oxazolidine-dione core .
  • Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns to validate substituent connectivity .

Advanced Research Questions

Q. How can researchers resolve contradictory reports about the antimicrobial efficacy of oxazolidine-2,4-dione derivatives?

Contradictions often arise from variations in bacterial strain susceptibility or assay conditions. Methodological approaches include:

  • Standardized MIC assays : Use CLSI guidelines with consistent inoculum sizes (1–5 × 10^5 CFU/mL) and broth microdilution .
  • Time-kill kinetics : Compare bactericidal effects at 0–24 hours to differentiate static vs. cidal activity .
  • Structural analogs : Test derivatives with modified substituents (e.g., replacing dimethylamino with morpholinosulfonyl) to isolate pharmacophore contributions .

Q. What computational strategies predict the biological targets of this compound?

  • Molecular docking : Simulate binding to orexin receptors (e.g., OX1R/OX2R) using AutoDock Vina, focusing on hydrogen bonding with His350 and π-π stacking with Trp321 .
  • Pharmacophore modeling : Identify essential features (e.g., oxazolidine-dione core for H-bond acceptors) using Schrödinger Phase .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns to validate target engagement .

Q. How can metabolic stability be improved without compromising target affinity?

  • Substituent engineering : Replace metabolically labile groups (e.g., dimethylamino) with trifluoromethoxy or benzyloxy groups to enhance microsomal stability .
  • Prodrug design : Introduce esterase-labile moieties (e.g., acetyloxyalkyl) to delay hepatic clearance .
  • In vitro assays : Use liver microsomes (human/rat) to quantify CYP450-mediated degradation rates and guide structural refinements .

Data Contradiction Analysis

Q. Why do some studies report anti-inflammatory activity while others emphasize antibacterial effects?

  • Target promiscuity : The oxazolidine-dione core may inhibit both bacterial transpeptidases (via β-lactam mimicry) and human leukocyte elastase (HLE) via competitive binding .
  • Assay specificity : Anti-inflammatory studies often use LPS-induced cytokine models (e.g., IL-6/TNF-α suppression), while antibacterial assays focus on Gram-positive pathogens .
  • Dose dependency : Low concentrations (≤10 µM) may preferentially target bacterial enzymes, while higher doses (>50 µM) modulate host inflammatory pathways .

Methodological Tables

Parameter Synthesis Optimization Biological Assay
Key reagentTriethylamine (TEA)Cation-adjusted Mueller-Hinton broth
Temperature range0–5°C (coupling), 25°C (cyclization)35°C (bacterial growth)
Analytical validationHPLC purity >95% MIC endpoint (≥80% inhibition)
Critical substituent3-(Dimethylamino)benzoyl groupOxazolidine-dione core

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